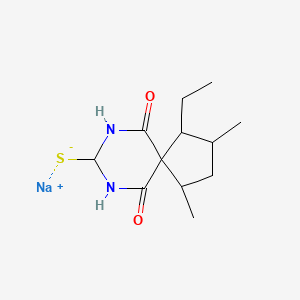

Spirobarbital sodium

Beschreibung

Spirobarbital sodium is a barbiturate derivative used primarily as a sedative-hypnotic agent. Barbiturates act as central nervous system depressants by enhancing the activity of gamma-aminobutyric acid (GABA) receptors, leading to sedative, hypnotic, and anticonvulsant effects .

Structurally, spirobarbital sodium is characterized by a spirocyclic ring system attached to the barbituric acid core, distinguishing it from linear or branched alkyl/aryl substituents seen in other barbiturates. Its molecular formula is inferred to include a sodium ion (Na⁺) complexed with a thiobarbituric acid derivative, though exact structural details require further verification from specialized pharmacopeias .

Eigenschaften

CAS-Nummer |

12262-77-0 |

|---|---|

Molekularformel |

C12H19N2NaO2S |

Molekulargewicht |

278.35 g/mol |

IUPAC-Name |

sodium;4-ethyl-1,3-dimethyl-6,10-dioxo-7,9-diazaspiro[4.5]decane-8-thiolate |

InChI |

InChI=1S/C12H20N2O2S.Na/c1-4-8-6(2)5-7(3)12(8)9(15)13-11(17)14-10(12)16;/h6-8,11,17H,4-5H2,1-3H3,(H,13,15)(H,14,16);/q;+1/p-1 |

InChI-Schlüssel |

ATDIENLHXAJYRN-UHFFFAOYSA-M |

Kanonische SMILES |

CCC1C(CC(C12C(=O)NC(NC2=O)[S-])C)C.[Na+] |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Chemische Reaktionsanalyse

Arten von Reaktionen

Spirobarbital-Natrium durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um verschiedene Oxidationsprodukte zu bilden.

Reduktion: Sie kann reduziert werden, um entsprechende reduzierte Derivate zu bilden.

Substitution: Spirobarbital-Natrium kann Substitutionsreaktionen eingehen, bei denen ein oder mehrere Atome im Molekül durch andere Atome oder Gruppen ersetzt werden.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.

Reduktion: Als Reduktionsmittel werden Lithiumaluminiumhydrid und Natriumborhydrid verwendet.

Substitution: Verschiedene Halogenierungsmittel und Nukleophile werden in Substitutionsreaktionen eingesetzt.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. So kann die Oxidation verschiedene Carbonsäuren ergeben, während die Reduktion Alkohole oder Amine erzeugen kann.

Wissenschaftliche Forschungsanwendungen

Spirobarbital-Natrium wurde ausgiebig auf seine Anwendungen in verschiedenen Bereichen untersucht:

Chemie: Als Reagenz in der organischen Synthese und als Standard in der analytischen Chemie verwendet.

Biologie: Auf seine Auswirkungen auf biologische Systeme untersucht, insbesondere auf seine sedativen und hypnotischen Eigenschaften.

Medizin: Historisch in klinischen Umgebungen als Sedativum und Hypnotikum eingesetzt.

Industrie: In der Produktion anderer Barbiturat-Derivate und verwandter Verbindungen eingesetzt.

Wirkmechanismus

Spirobarbital-Natrium entfaltet seine Wirkung durch Wechselwirkung mit Gamma-Aminobuttersäure (GABA)-Rezeptoren im zentralen Nervensystem. Es wirkt als allosterischer Modulator, erhöht den Fluss von Chloridionen in die Neuronen, was die neuronale Erregbarkeit verringert und sedative Wirkungen erzeugt.

Analyse Chemischer Reaktionen

Types of Reactions

Spirobarbital sodium undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

Reduction: It can be reduced to form corresponding reduced derivatives.

Substitution: Spirobarbital sodium can undergo substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Various halogenating agents and nucleophiles are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different carboxylic acids, while reduction may produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

Spirobarbital sodium has been extensively studied for its applications in various fields:

Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.

Biology: Studied for its effects on biological systems, particularly its sedative and hypnotic properties.

Medicine: Historically used as a sedative and hypnotic agent in clinical settings.

Industry: Utilized in the production of other barbiturate derivatives and related compounds.

Wirkmechanismus

Spirobarbital sodium exerts its effects by interacting with gamma-aminobutyric acid (GABA) receptors in the central nervous system. It acts as an allosteric modulator, increasing the flow of chloride ions into neurons, which decreases neuronal excitability and produces sedative effects .

Vergleich Mit ähnlichen Verbindungen

Key Observations :

- Structural Differences : Spirobarbital’s spirocyclic structure and sulfur atom (thiobarbiturate) enhance its metabolic stability compared to oxybarbiturates like secobarbital .

- Lipid Solubility : High lipid solubility in secobarbital and pentobarbital correlates with rapid blood-brain barrier penetration, making them suitable for anesthesia. Spirobarbital’s moderate solubility suggests a balanced onset/duration profile .

- Therapeutic Use : Spirobarbital’s intermediate action aligns with pre-anesthetic sedation, whereas barbital’s low solubility limits its utility to obsolete long-term sedation .

Pharmacokinetic Parameters

| Compound | Half-Life (Hours) | Protein Binding (%) | Metabolism Pathway | Toxicity Risk (LD₅₀ mg/kg) |

|---|---|---|---|---|

| Spirobarbital Sodium | 4–6 (estimated) | 45–50 | Hepatic oxidation | Moderate (150–200) |

| Secobarbital Sodium | 18–36 | 50–60 | Hepatic CYP450 | High (100–150) |

| Pentobarbital Sodium | 15–50 | 35–45 | Hepatic glucuronidation | High (80–120) |

| Amobarbital Sodium | 20–40 | 60–70 | Hepatic CYP450 | Moderate (200–250) |

Q & A

Basic Research Questions

Q. What are the recommended methodologies for characterizing the physicochemical properties of spirobarbital sodium in vitro?

- Methodological Answer : Physicochemical characterization should include high-performance liquid chromatography (HPLC) for purity analysis, differential scanning calorimetry (DSC) for thermal stability assessment, and nuclear magnetic resonance (NMR) for structural confirmation. For solubility studies, use the shake-flask method with phosphate-buffered saline (PBS) at physiological pH (7.4) to simulate biological conditions . Ensure validation of analytical methods per ICH guidelines, including specificity, linearity, and repeatability .

Q. How can researchers design experiments to assess spirobarbital sodium’s pharmacokinetic profile in preclinical models?

- Methodological Answer : Employ a crossover study design in rodent models to compare plasma concentration-time curves under varying dosages. Use liquid chromatography-mass spectrometry (LC-MS) for quantifying drug metabolites. Key parameters include bioavailability (F), half-life (t½), and volume of distribution (Vd). Control for inter-individual variability by randomizing animal groups and using standardized feeding protocols .

Q. What statistical approaches are appropriate for analyzing dose-response relationships in spirobarbital sodium toxicity studies?

- Methodological Answer : Apply nonlinear regression models (e.g., sigmoidal Emax models) to estimate EC50 or LD50 values. Use Kaplan-Meier survival analysis for longitudinal toxicity data. Ensure power analysis is conducted a priori to determine sample sizes sufficient to detect significant effects (α = 0.05, β = 0.2) .

Advanced Research Questions

Q. How can conflicting data on spirobarbital sodium’s mechanism of action in neuronal cells be resolved?

- Methodological Answer : Perform systematic replication studies using isogenic cell lines to control for genetic variability. Combine patch-clamp electrophysiology (to measure ion channel activity) with RNA-seq to identify differentially expressed genes. Apply Bradford Hill criteria to evaluate causality between observed effects and proposed mechanisms .

Q. What experimental frameworks are suitable for investigating spirobarbital sodium’s off-target effects in multi-organ systems?

- Methodological Answer : Use a multi-omics approach: proteomics (via tandem mass spectrometry) to identify off-target protein interactions, metabolomics (NMR-based) to track systemic metabolic shifts, and transcriptomics (single-cell RNA sequencing) to map tissue-specific responses. Integrate data using pathway enrichment tools like DAVID or KEGG .

Q. How should researchers address batch-to-batch variability in spirobarbital sodium synthesis for reproducible in vivo studies?

- Methodological Answer : Implement quality-by-design (QbD) principles during synthesis, with emphasis on critical process parameters (CPPs) such as reaction temperature and pH. Use design-of-experiments (DoE) software (e.g., MODDE) to optimize synthesis conditions. Validate consistency via Fourier-transform infrared spectroscopy (FTIR) and X-ray diffraction (XRD) for crystallinity analysis .

Methodological Considerations for Data Interpretation

Q. What strategies mitigate bias in retrospective analyses of spirobarbital sodium’s clinical trial data?

- Methodological Answer : Apply propensity score matching to balance covariates between treatment and control groups. Use sensitivity analyses (e.g., E-value calculations) to quantify unmeasured confounding. Adhere to STROBE guidelines for observational studies to ensure transparency .

Q. How can machine learning enhance predictive modeling of spirobarbital sodium’s drug-drug interactions?

- Methodological Answer : Train neural networks on datasets like DrugBank or ChEMBL to predict cytochrome P450 inhibition. Validate models with in vitro assays (e.g., fluorometric CYP450 screening). Use SHAP (SHapley Additive exPlanations) values to interpret feature importance in predictions .

Tables for Key Experimental Parameters

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.